Éter dimetil de cumestrol

Descripción general

Descripción

Coumestrol dimethyl ether, also known as 7,12-Dimethoxy-coumestan, is a naturally occurring phytoestrogen belonging to the class of coumestans. It is a derivative of coumestrol, a compound found in various plants such as soybeans and clover. Coumestrol dimethyl ether is known for its fluorescence properties and is used in various scientific applications .

Aplicaciones Científicas De Investigación

Coumestrol dimethyl ether has a wide range of scientific research applications, including:

Chemistry: Used as a fluorescent probe in various analytical techniques.

Biology: Studied for its phytoestrogenic properties and potential effects on hormone receptors.

Medicine: Investigated for its potential therapeutic effects, including anticancer properties.

Industry: Used in the development of fluorescent dyes and other chemical products

Mecanismo De Acción

Target of Action

Coumestrol dimethyl ether is a naturally occurring compound that primarily targets the human nuclear xenobiotic receptor, Pregnane X Receptor (PXR) . PXR is a nuclear receptor that regulates gene expression pathways involved in the metabolism and transport of various compounds .

Mode of Action

Coumestrol dimethyl ether acts as an antagonist of PXR . It suppresses the agonist effects of other compounds on PXR activity . This compound competes with labeled PXR agonists for binding to the ligand-binding cavity at concentrations above 1.0 μM . It also antagonizes coregulator recruitment, likely by binding to a surface outside the ligand-binding pocket .

Pharmacokinetics

Its solubility in dmso suggests that it may have good absorption and distribution characteristics

Result of Action

The antagonistic action of coumestrol dimethyl ether on PXR can have important clinical implications. It may help prevent drug-drug interactions and improve therapeutic efficacy by modulating the metabolism of various drugs . In addition, it has been shown to ameliorate hepatic insulin resistance in primary rat hepatocytes .

Action Environment

The action of coumestrol dimethyl ether can be influenced by various environmental factors. For instance, its solubility in DMSO suggests that its action, efficacy, and stability might be affected by the solvent environment.

Análisis Bioquímico

Biochemical Properties

Coumestrol dimethyl ether plays a role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to suppress the agonist effects of SR12813 on human pregnane X receptor (PXR) activity .

Cellular Effects

The effects of Coumestrol dimethyl ether on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to suppress the effects of PXR agonists on the expression of the known PXR target genes, CYP3A4 and CYP2B6, in primary human hepatocytes .

Molecular Mechanism

Coumestrol dimethyl ether exerts its effects at the molecular level through various mechanisms. It competes with a labeled PXR agonist for binding to the ligand-binding cavity at concentrations above 1.0 μM . It also antagonizes coregulator recruitment, likely by binding to a surface outside the ligand-binding pocket .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of coumestrol dimethyl ether typically involves the methylation of coumestrol. This can be achieved by reacting coumestrol with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethyl sulfoxide (DMSO) under reflux conditions .

Industrial Production Methods: Industrial production of coumestrol dimethyl ether follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Análisis De Reacciones Químicas

Types of Reactions: Coumestrol dimethyl ether undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form coumestrol.

Reduction: It can be reduced to form dihydrocoumestrol dimethyl ether.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include alkyl halides and nucleophiles such as amines and thiols.

Major Products Formed:

Oxidation: Coumestrol.

Reduction: Dihydrocoumestrol dimethyl ether.

Substitution: Various coumestrol dimethyl ether derivatives depending on the nucleophile used.

Comparación Con Compuestos Similares

Coumestrol: The parent compound of coumestrol dimethyl ether, known for its phytoestrogenic properties.

Coumestrol diacetate: Another derivative of coumestrol with similar biological activities.

Daidzein and Genistein: Isoflavones with similar estrogenic activities.

Uniqueness: Coumestrol dimethyl ether is unique due to its specific methylation, which enhances its fluorescence properties and alters its interaction with biological targets. This makes it particularly useful in fluorescence-based analytical techniques and in studies investigating the modulation of estrogen receptors .

Actividad Biológica

Coumestrol dimethyl ether, a derivative of coumestrol, is a phytoestrogen that has garnered attention for its potential biological activities, particularly in relation to estrogen receptor modulation and antioxidant properties. This article explores the biological activity of coumestrol dimethyl ether, highlighting its pharmacological effects, mechanisms of action, and relevant research findings.

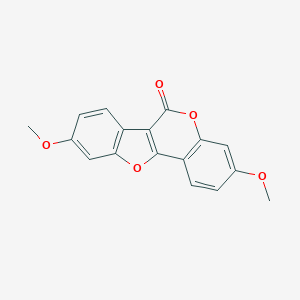

Chemical Structure and Properties

Coumestrol dimethyl ether is a modified form of coumestrol, which belongs to the coumestan class of compounds. Its structure includes two methoxy groups that enhance its lipophilicity and may influence its biological activity. The compound is recognized for its estrogenic properties, acting as an agonist for estrogen receptors (ERα and ERβ).

Biological Activity Overview

- Estrogenic Activity :

- Antioxidant Properties :

- Enzyme Inhibition :

Pharmacological Effects

-

Estrogen Receptor Modulation :

In studies involving ovariectomized mice, coumestrol dimethyl ether demonstrated the ability to stimulate uterine growth and improve metabolic parameters similar to 17β-estradiol but with a lower intensity . This suggests a potential application in managing postmenopausal symptoms. -

Antioxidant Activity :

In vitro assays have shown that coumestrol dimethyl ether exhibits strong DPPH radical-scavenging activity, comparable to established antioxidants like Trolox and BHA. The IC50 value for DPPH scavenging was determined to be lower than many common antioxidants, indicating potent antioxidant effects .

Case Studies

-

Metabolic Dysfunction :

A study investigated the effects of coumestrol in high-fat diet-induced metabolic dysfunction in ovariectomized mice. Coumestrol administration improved insulin sensitivity and reduced adiposity through mechanisms involving ERβ activation . -

Neuroprotective Effects :

Research has also highlighted the neuroprotective potential of coumestrol dimethyl ether through inhibition of AChE and BChE, which could offer therapeutic avenues for neurodegenerative diseases like Alzheimer's .

Table 1: Enzyme Inhibition Potency of Coumestrol Dimethyl Ether

| Enzyme | Ki Value (nM) |

|---|---|

| Acetylcholinesterase (AChE) | 10.25 ± 1.94 |

| Butyrylcholinesterase (BChE) | 5.99 ± 1.79 |

| Carbonic Anhydrase II (CA II) | 25.41 ± 1.10 |

| α-Glycosidase | 30.56 ± 3.36 |

Table 2: Antioxidant Activity Comparison

| Compound | IC50 (μg/mL) | DPPH Scavenging Activity |

|---|---|---|

| Coumestrol | 25.95 | Effective |

| Trolox | 7.059 | High |

| BHA | 10.10 | High |

| α-Tocopherol | 11.31 | High |

Propiedades

IUPAC Name |

3,9-dimethoxy-[1]benzofuro[3,2-c]chromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O5/c1-19-9-3-5-11-13(7-9)21-16-12-6-4-10(20-2)8-14(12)22-17(18)15(11)16/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXHLPCBBXPHBHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C3=C(O2)C4=C(C=C(C=C4)OC)OC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60382935 | |

| Record name | Coumestrol dimethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3172-99-4 | |

| Record name | Coumestrol dimethyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003172994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coumestrol dimethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Coumestrol dimethyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is coumestrol dimethyl ether used as a model compound in this study?

A1: Coumestrol's fluorescence is highly sensitive to solvent and pH changes due to the presence of hydroxyl groups that can undergo protonation/deprotonation. Coumestrol dimethyl ether (2) is a methoxy derivative of coumestrol where the hydroxyl groups are methylated. This modification eliminates the possibility of proton transfer reactions, allowing researchers to isolate and study the intrinsic fluorescence properties of the coumarin core structure without the complexities introduced by the hydroxyl groups []. By comparing the spectroscopic behavior of coumestrol dimethyl ether with coumestrol and other model compounds, the researchers can better understand the specific influence of the hydroxyl groups on coumestrol's fluorescence.

Q2: What spectroscopic properties of coumestrol dimethyl ether are highlighted in the study?

A2: The paper focuses on the UV absorption and fluorescence properties of coumestrol dimethyl ether []. While it doesn't provide specific numerical values for coumestrol dimethyl ether alone, it utilizes these measurements to compare its behavior with coumestrol and other model compounds. This comparison helps in understanding how structural modifications, particularly methylation of the hydroxyl groups, impact the absorption and emission characteristics of these coumarin derivatives.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.